molecular formula C21H23N5O3 B2602825 (4-(5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone CAS No. 1235135-88-2

(4-(5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone

Cat. No.: B2602825
CAS No.: 1235135-88-2
M. Wt: 393.447
InChI Key: FDDISAOGTQIQLK-UHFFFAOYSA-N
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Description

(4-(5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone is a useful research compound. Its molecular formula is C21H23N5O3 and its molecular weight is 393.447. The purity is usually 95%.
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Scientific Research Applications

Molecular Interactions and Structural Analysis

The detailed molecular interaction of related compounds has been studied to understand their binding mechanisms with receptors. For instance, the conformational analysis and 3D-quantitative structure-activity relationship (QSAR) models provide insights into how similar compounds interact with specific receptors, suggesting potential applications in designing receptor-specific drugs (Shim et al., 2002).

Synthesis and Antimicrobial Activity

New pyridine derivatives have been synthesized to explore their antimicrobial activities. Such studies are foundational in the development of new antimicrobial agents, which can be tailored for specific microbial targets (Patel, Agravat, & Shaikh, 2011).

Anticancer Research

The compound's structural analogs have been evaluated for their potential in cancer treatment, revealing that certain modifications can enhance their efficacy against specific cancer cell lines. This research underscores the compound's relevance in developing novel anticancer therapies (Sica et al., 2019).

Inhibition of Bacterial Biofilms

Studies have shown that derivatives of similar compounds exhibit potent inhibitory activities against bacterial biofilms and specific bacterial enzymes, highlighting their potential in treating bacterial infections resistant to conventional treatments (Mekky & Sanad, 2020).

Mechanism of Action

Properties

IUPAC Name

[4-[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-(2,5-dimethylfuran-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3/c1-13-11-17(14(2)28-13)21(27)26-9-7-25(8-10-26)18-6-5-16(12-22-18)19-23-20(29-24-19)15-3-4-15/h5-6,11-12,15H,3-4,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDISAOGTQIQLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCN(CC2)C3=NC=C(C=C3)C4=NOC(=N4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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